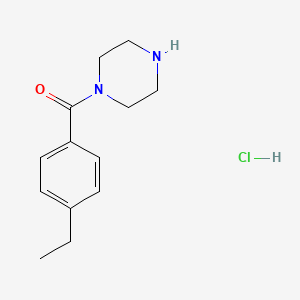

1-(4-Ethylbenzoyl)piperazine hydrochloride

Descripción general

Descripción

1-(4-Ethylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms. The compound has a linear formula of C13H18N2O .Physical and Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 200°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Piperazine Derivatives : Marvanová et al. (2016) detailed the synthesis and characterization of new piperazine derivatives, including 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts. The study highlighted the protonation of nitrogen atoms in the piperazine ring, essential for understanding the compound's structural properties (Marvanová et al., 2016).

One-Pot Synthesis Process : Ramesh et al. (2006) described an improved one-pot synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine and its hydrochloride, highlighting its importance as an intermediate in antihypertensive drug synthesis (Ramesh et al., 2006).

Synthesis of Benzhydryl Piperazine Derivatives : Yarim et al. (2012) focused on the synthesis of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. This research is significant for understanding the structural and synthetic aspects of such compounds (Yarim et al., 2012).

Synthesis of Methanone Derivatives : Mhaske et al. (2014) synthesized a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. This study contributes to the broader understanding of piperazine derivatives in chemical synthesis (Mhaske et al., 2014).

Biological and Pharmacological Applications

Antibacterial and Antihypertensive Properties : Kumar et al. (2021) explored the antibacterial activity of Terazosin hydrochloride drug formulations, a derivative of piperazine, demonstrating its therapeutic potential (Kumar et al., 2021).

Cancer Cell Cytotoxicity : Yarim et al. (2012) also examined the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on various cancer cell lines, indicating potential applications in cancer therapy (Yarim et al., 2012).

Antimalarial Activity : Osa et al. (2003) synthesized dibenzosuberanylpiperazine derivatives, including their hydrochlorides, to study their effectiveness against drug-resistant malaria, showcasing another important pharmacological aspect of piperazine derivatives (Osa et al., 2003).

Antihistamine and Antiserotonin Properties : Stone et al. (1961) demonstrated the antihistamine and antiserotonin actions of cyproheptadine, a piperazine derivative, providing insight into its potential therapeutic uses (Stone et al., 1961).

Mecanismo De Acción

Target of Action

It is known that piperazine compounds, which 1-(4-ethylbenzoyl)piperazine hydrochloride is a derivative of, generally target the gaba receptors .

Mode of Action

Piperazine compounds, including this compound, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . They achieve this by acting as a GABA receptor agonist .

Biochemical Pathways

Given its similarity to piperazine, it is likely that it affects the gabaergic pathways, leading to paralysis of parasites .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Based on the action of piperazine compounds, it can be inferred that the compound’s action results in the paralysis of parasites, facilitating their removal or expulsion from the host body .

Action Environment

It is known that the compound is a solid and should be stored at room temperature .

Propiedades

IUPAC Name |

(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHTQROBQOPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

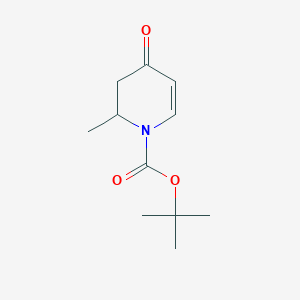

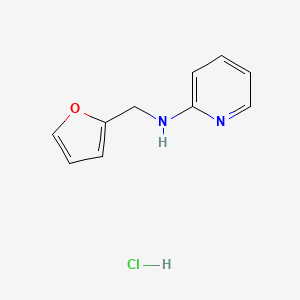

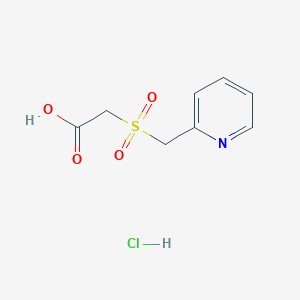

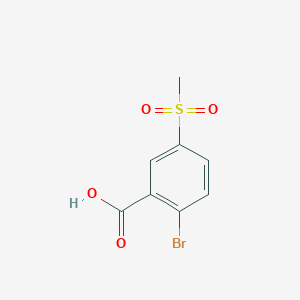

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)